![molecular formula C16H15N3O5S2 B13896655 Methyl 7-(2-methoxy-5-methylpyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13896655.png)
Methyl 7-(2-methoxy-5-methylpyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 7-(2-methoxy-5-methylpyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core, a methylsulfonyl group, and a methoxy-methylpyridinyl moiety. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
The synthesis of Methyl 7-(2-methoxy-5-methylpyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate typically involves multiple steps, including the formation of the thieno[3,2-d]pyrimidine core and subsequent functionalization. One common synthetic route involves the condensation of appropriate starting materials under controlled conditions, followed by cyclization and functional group modifications. Industrial production methods may employ optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature controls to enhance yield and purity .
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like sodium hydride or potassium carbonate.
Cyclization: Intramolecular cyclization reactions can be facilitated by catalysts like palladium or copper.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
Methyl 7-(2-methoxy-5-methylpyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and inflammatory conditions.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism of action of Methyl 7-(2-methoxy-5-methylpyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways involved in disease processes. For example, it could inhibit the activity of kinases or other signaling molecules, leading to reduced inflammation or cell proliferation .
Comparación Con Compuestos Similares
When compared to similar compounds, Methyl 7-(2-methoxy-5-methylpyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate stands out due to its unique structural features and potential biological activities. Similar compounds include:
Quinolinyl-pyrazoles: These compounds share some structural similarities but differ in their core structures and functional groups.
Triazole-pyrimidine hybrids: These compounds also exhibit interesting biological activities but have different mechanisms of action and molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
Propiedades
Fórmula molecular |
C16H15N3O5S2 |
|---|---|
Peso molecular |
393.4 g/mol |
Nombre IUPAC |
methyl 7-(2-methoxy-5-methylpyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C16H15N3O5S2/c1-8-5-9(14(23-2)17-6-8)11-12-10(25-13(11)15(20)24-3)7-18-16(19-12)26(4,21)22/h5-7H,1-4H3 |
Clave InChI |
IDKMQRLDWHFQKP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(N=C1)OC)C2=C(SC3=CN=C(N=C32)S(=O)(=O)C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 1,8-diazaspiro[3.6]decane-8-carboxylate;hemi(oxalic acid)](/img/structure/B13896574.png)
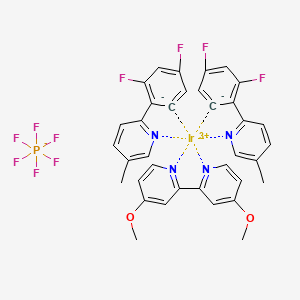
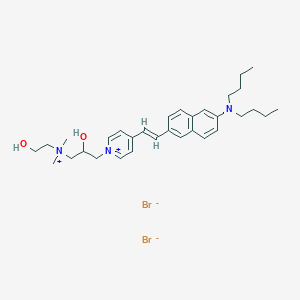
![Tert-butyl (1R,4R,5S)-5-(benzyloxycarbonylamino)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13896593.png)
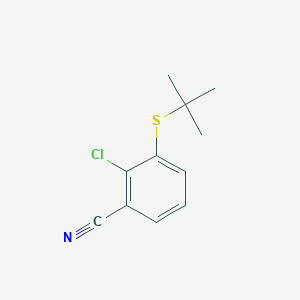
![[(6S,8R)-1',1'-difluorospiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,2'-cyclopropane]-8-yl]methanol](/img/structure/B13896626.png)
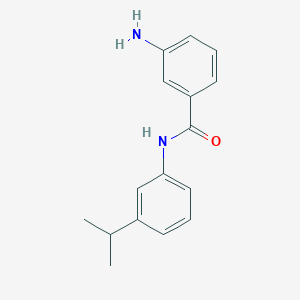




![2-[1-(2,6-Dioxopiperidin-3-yl)-3-methyl-2-oxobenzimidazol-4-yl]acetaldehyde](/img/structure/B13896670.png)
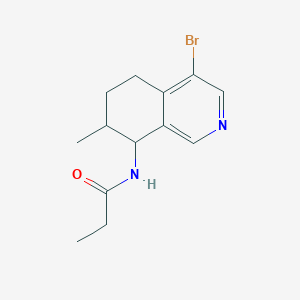
![2-[1-[3-(Dibenzylamino)phenyl]propyl]-1-(2-oxo-4-phenyl-1,3-oxazolidin-3-yl)butane-1,3-dione](/img/structure/B13896680.png)
